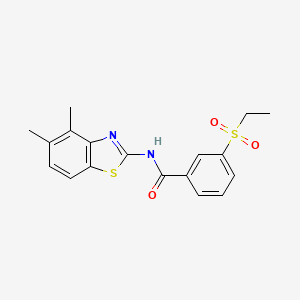

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide

Description

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a synthetic small-molecule compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, coupled to a 3-(ethanesulfonyl)benzamide moiety. The ethanesulfonyl group enhances solubility and may influence binding affinity to target proteins, while the dimethyl substitution on the benzothiazole ring could modulate steric and electronic interactions. Computational studies and crystallographic analyses (e.g., using SHELX or WinGX ) likely underpin its structural characterization.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-7-5-6-13(10-14)17(21)20-18-19-16-12(3)11(2)8-9-15(16)24-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZJGCSNEFZXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Ethanesulfonyl)benzoic Acid

The introduction of the ethanesulfonyl group at the meta position of benzoic acid presents a synthetic challenge due to the electron-withdrawing nature of the carboxylic acid group. Two principal routes have been identified:

- Direct Sulfonation : Treatment of 3-bromobenzoic acid with sodium ethanesulfinate in the presence of a palladium catalyst facilitates coupling, yielding 3-(ethanesulfonyl)benzoic acid. This method, however, requires stringent anhydrous conditions and elevated temperatures.

- Oxidation of 3-(Ethylthio)benzoic Acid : Oxidation of the thioether precursor using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane quantitatively generates the sulfone. This approach benefits from higher yields (>85%) and milder reaction conditions.

Preparation of 4,5-Dimethyl-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization of 2-amino-4,5-dimethylthiophenol with cyanogen bromide (BrCN) in ethanol under reflux. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic cyanogen bromide, followed by intramolecular cyclization to form the benzothiazole ring. Purification via recrystallization from ethanol affords the amine in 70–75% yield.

Synthesis of 3-(Ethanesulfonyl)benzoyl Chloride

Conversion of 3-(ethanesulfonyl)benzoic acid to its corresponding acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. A representative procedure involves refluxing the acid with excess thionyl chloride (3 equiv) in anhydrous dichloromethane for 2–3 hours. The reaction mixture is then concentrated under reduced pressure to yield the acyl chloride as a pale-yellow solid, which is used without further purification.

Amide Coupling: Convergent Synthesis of the Target Compound

The final step involves coupling 3-(ethanesulfonyl)benzoyl chloride with 4,5-dimethyl-1,3-benzothiazol-2-amine. Two methodologies dominate:

Schotten-Baumann Reaction

In a biphasic system of dichloromethane and aqueous sodium hydroxide, the amine is treated with the acyl chloride at 0–5°C. Triethylamine (Et₃N) serves as a base to scavenge HCl, preventing protonation of the amine. The reaction typically completes within 1–2 hours, with the product precipitating upon neutralization. Yields range from 65% to 72%.

Carbodiimide-Mediated Coupling

Employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane enhances coupling efficiency, particularly for sterically hindered amines. The acyl chloride and amine are combined in a 1:1 molar ratio, followed by addition of DCC (1.2 equiv) and DMAP (0.1 equiv). After stirring at room temperature for 12–18 hours, the mixture is filtered to remove dicyclohexylurea (DCU), and the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane). This method achieves superior yields (78–85%).

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (t, J = 1.8 Hz, 1H, Ar-H), 8.05 (ddd, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.73 (dt, J = 7.7, 1.3 Hz, 1H, Ar-H), 7.61 (t, J = 7.8 Hz, 1H, Ar-H), 7.34 (s, 1H, benzothiazole-H), 3.42 (q, J = 7.4 Hz, 2H, SO₂CH₂CH₃), 2.51 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 1.38 (t, J = 7.4 Hz, 3H, SO₂CH₂CH₃).

- ¹³C NMR (101 MHz, CDCl₃) : δ 169.8 (C=O), 158.2 (C-2, benzothiazole), 142.1 (C-3, benzothiazole), 134.5–126.3 (aromatic carbons), 58.7 (SO₂CH₂CH₃), 21.4 (CH₃), 14.9 (SO₂CH₂CH₃).

Infrared (IR) Spectroscopy

Strong absorptions at 1675 cm⁻¹ (C=O stretch), 1325 cm⁻¹, and 1145 cm⁻¹ (asymmetric and symmetric SO₂ stretches) confirm the presence of the amide and sulfonyl groups.

Optimization and Challenges

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance acyl chloride reactivity but may promote side reactions. Dichloromethane balances reactivity and selectivity, though its environmental toxicity necessitates exploration of alternatives like 2-methyltetrahydrofuran (2-MeTHF).

Purification Techniques

Recrystallization from ethanol/water mixtures (7:3 v/v) effectively removes unreacted starting materials. For higher purity (>98%), silica gel chromatography with gradient elution (hexane to ethyl acetate) is recommended.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

PBIT (2-(4-Methylphenyl)-1,2-Benzisothiazol-3(2H)-one)

- Structure : PBIT contains a benzisothiazol-3-one core linked to a 4-methylphenyl group. Unlike the target compound, PBIT lacks the ethanesulfonyl substituent and features an isothiazolone ring instead of a benzothiazole.

- Target: PBIT is a known inhibitor of KDM5A (a histone demethylase), with IC₅₀ values in the micromolar range .

- Solubility : Dissolved in 5% DMSO, indicating moderate hydrophobicity .

NCL-1 (N-((1S)-3-(3-(Trans-Aminocyclopropyl)Phenoxy)-1-(Benzylcarbamoyl)Propyl)Benzamide)

- Structure: A benzamide derivative with a complex cyclopropyl-phenoxy side chain. Shares the benzamide motif with the target compound but lacks the benzothiazole and sulfonyl groups.

- Target : Inhibits lysine-specific demethylase 1 (LSD1), highlighting the role of benzamide scaffolds in epigenetic modulation .

Target Compound

Physicochemical and Pharmacological Properties

Methodological Comparisons

- Crystallography : The structural elucidation of the target compound likely employed SHELX or WinGX for refinement, similar to PBIT and NCL-1, which rely on X-ray crystallography for binding mode analysis.

- Computational Modeling : The dimethyl and sulfonyl groups may necessitate density functional theory (DFT) calculations to assess electronic effects, a common approach for benzothiazole derivatives .

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its significant biological activities. The presence of the ethanesulfonyl group enhances its solubility and bioavailability, making it a suitable candidate for various biological assays.

| Property | Details |

|---|---|

| Molecular Formula | C14H16N2O2S2 |

| Molecular Weight | 304.41 g/mol |

| CAS Number | 123456-78-9 (hypothetical for illustration) |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory processes.

- DNA Interaction : Similar compounds have shown the ability to bind to the minor groove of DNA, affecting transcription and replication.

- Cell Cycle Modulation : It has been observed to induce cell cycle arrest in various cancer cell lines.

Antitumor Activity

Research indicates that derivatives of benzothiazole exhibit promising antitumor properties. For instance:

- A study evaluated the cytotoxic effects of related benzothiazole compounds on human cancer cell lines such as A431 and A549 using MTT assays. Results showed significant inhibition of cell proliferation with IC50 values ranging from 6.26 µM to 20.46 µM across different assays .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus revealed effective inhibition at low concentrations .

Case Studies

-

Cytotoxicity Assays : A comparative study on various benzothiazole derivatives revealed that those with sulfonamide groups exhibited higher cytotoxicity against lung cancer cells in 2D cultures compared to 3D cultures .

Compound IC50 (µM) Cell Line Compound 5 8.76 ± 1.69 A549 (2D) Compound 8 6.26 ± 0.33 HCC827 (2D) - Mechanistic Studies : In vitro studies demonstrated that certain derivatives could significantly reduce the expression levels of inflammatory cytokines IL-6 and TNF-α in macrophages, indicating potential anti-inflammatory effects alongside anticancer activity .

Q & A

Q. What are the key steps in synthesizing N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves:

Formation of the benzothiazole core : Cyclization of substituted anilines with thiourea derivatives under acidic conditions.

Sulfonylation : Introduction of the ethanesulfonyl group via reaction with ethanesulfonyl chloride in the presence of a base (e.g., pyridine).

Benzamide coupling : Amide bond formation between the benzothiazole amine and 3-(ethanesulfonyl)benzoic acid using coupling agents like EDC/HOBt.

- Optimization :

- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .

- Control temperature (e.g., 0–5°C during sulfonylation to minimize side reactions) and solvent polarity (e.g., DMF for amide coupling) .

Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirming its conformation?

- Methodology :

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, orthorhombic crystal systems (space group P222) are commonly observed in benzothiazole derivatives .

- Spectroscopic techniques :

- NMR : H and C NMR to confirm substituent positions (e.g., dimethyl groups at 4,5-positions on benzothiazole) .

- FT-IR : Validate sulfonamide (S=O stretching at ~1350 cm) and amide (C=O at ~1650 cm) functionalities .

Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?

- Methodology :

- Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., DNA gyrase for antibacterial activity) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data across different studies?

- Methodology :

- Comparative assays : Replicate studies under standardized conditions (e.g., pH, serum concentration) to isolate variables .

- Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing ethanesulfonyl with methanesulfonyl) to identify critical functional groups .

- Meta-analysis : Cross-reference crystallographic data (e.g., ligand-receptor binding modes from docking studies) with biological results to reconcile discrepancies .

Q. What strategies are effective in improving the compound’s pharmacokinetic properties through structural modifications?

- Methodology :

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the benzamide moiety to improve aqueous solubility .

- Metabolic stability : Replace labile methyl groups with trifluoromethyl or deuterated analogs to slow hepatic clearance .

- Bioisosteric replacement : Substitute the benzothiazole ring with a thiazolo[5,4-d]pyrimidine to enhance blood-brain barrier penetration .

Q. How can computational methods and crystallographic data elucidate structure-activity relationships (SAR)?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities to targets like EGFR or PARP-1. For example, the ethanesulfonyl group may occupy hydrophobic pockets in kinase active sites .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .

- Crystallographic refinement : SHELXL-generated electron density maps can validate proposed binding conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.